tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Descripción general
Descripción
This compound is an intermediate in the synthesis of GNE-781 , a derivative of a highly advanced, potent, and selective bromodomain inhibitor of cyclic adenosine monophosphate response element binding protein (CBP) . The molecule features a tert-butyl group attached to a bromide substituent .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps . For instance, in one method, tert-butyl 3-bromo-1H-indole-1-carboxylate, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and Pd(PPh3)4 were mixed in a dioxane/K2CO3 mixture. The mixture was stirred at 100°C under argon for 4 hours .Molecular Structure Analysis
The molecular weight of the compound is 386.28 . Its molecular formula is C16H24BrN3O3 . The canonical SMILES string is CC©©OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br .Chemical Reactions Analysis
The compound is used as a reactant in various chemical reactions . For example, it can be used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .Physical and Chemical Properties Analysis
The compound is a yellow foam . It is soluble in dichloromethane . The exact mass is 385.1001 .Aplicaciones Científicas De Investigación
Molecular Structures and Hydrogen Bonding
- Significant insights into the molecular structures and hydrogen bonding of related compounds have been discovered. Studies have observed variations in hydrogen-bonded structures resulting from minor changes in substituents, highlighting the sensitivity of molecular interactions to structural modifications (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).
- Another study has detailed the formation of hydrogen-bonded chains and dimers in similar compounds, demonstrating complex interactions within these molecules (Portilla, Lizarazo, Cobo, & Glidewell, 2011).
Synthesis and Characterization
- Research has focused on synthesizing and characterizing compounds within this chemical family. The discovery of novel tetrahydro-pyrazolo[4,3-c]pyridines for potential therapeutic applications has been a significant contribution (Yogeeswari, Sharma, Samala, Gangadhar, Karthick, Mallipeddi, Semwal, & Sriram, 2013).
- Studies on the synthesis of related pyrazolo and pyridine derivatives have provided valuable insights into chemical transformations and molecular configurations (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Pharmacological Potential
- Some compounds in this category have shown potential in pharmacological applications, particularly in the treatment of neuropathic pain and as inhibitors of specific biological pathways (Bobko, Kaura, Evans, & Su, 2012).
Supramolecular Aggregation
- Research into the supramolecular aggregation of these compounds has revealed a range of aggregation modes, dependent on changes in peripheral substituents. This highlights the importance of molecular structure in determining the physical properties of these compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2008).
Mecanismo De Acción
The compound is an intermediate in the synthesis of GNE-781 , a derivative of a highly advanced, potent, and selective bromodomain inhibitor of cyclic adenosine monophosphate response element binding protein (CBP) . Inhibition of the bromodomain of the transcriptional regulator CBP/P300 is an especially interesting new therapeutic approach in oncology .
Propiedades
IUPAC Name |
tert-butyl 3-bromo-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrN3O3/c1-16(2,3)23-15(21)19-7-4-13-12(10-19)14(17)18-20(13)11-5-8-22-9-6-11/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNNZNTUBJKEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.